DetajmiumBitartrate

Descripción

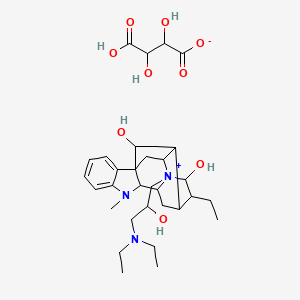

Detajmium Bitartrate is a synthetic antiarrhythmic agent derived from ajmaline, a class Ia sodium channel blocker used to treat ventricular and supraventricular arrhythmias. Its chemical formula is C31H47N3O9·H2O, with a molecular weight of 623.7 g/mol . The compound exists as a mixture of four stereoisomers, which may influence its pharmacokinetic and pharmacodynamic properties . It is marketed under the proprietary name Tachmalcor and is available in both monohydrate (CAS: 53862-81-0) and anhydrous (CAS: 33774-52-6) forms. The ultraviolet (UV) spectrum of Detajmium Bitartrate shows absorption peaks at 205 nm and 245 nm, critical for analytical identification . Its bitartrate salt formulation enhances water solubility and bioavailability, a common strategy in drug development.

Propiedades

Fórmula molecular |

C31H47N3O9 |

|---|---|

Peso molecular |

605.7 g/mol |

Nombre IUPAC |

15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |

Clave InChI |

NXAWWUAMFJNVMF-UHFFFAOYSA-M |

SMILES canónico |

CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Las rutas de síntesis para DetajmiumBitartrato implican múltiples pasos, incluida la reacción de 4-(3-(Dietilamino)-2-hidroxipropil)ajmalinium con ácido (2R,3R)-2,3-dihidroxibutanodioico . Las condiciones de reacción típicamente requieren un entorno controlado con niveles específicos de temperatura y pH para garantizar la formación correcta del compuesto. Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando reactores automatizados para mantener la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

DetajmiumBitartrato experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados hidroxilados, mientras que las reacciones de reducción podrían producir formas deshidroxiladas del compuesto .

Aplicaciones Científicas De Investigación

DetajmiumBitartrato tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar mecanismos y vías neuroprotectoras . En biología, se está investigando su potencial para mejorar las funciones cognitivas y las habilidades motoras en enfermedades neurodegenerativas . En medicina, los ensayos clínicos están explorando su eficacia como terapia complementaria para la enfermedad de Alzheimer y la enfermedad de Parkinson . Además, en la industria, DetajmiumBitartrato se está estudiando por su posible uso en el desarrollo de nuevos fármacos neuroprotectores .

Mecanismo De Acción

El mecanismo de acción de DetajmiumBitartrato gira en torno a su capacidad para modular la actividad de los neurotransmisores en el cerebro. El fármaco se dirige específicamente a las vías colinérgicas, que son cruciales para la memoria y el aprendizaje . Al mejorar la liberación de acetilcolina, un neurotransmisor crítico, DetajmiumBitartrato mejora la plasticidad sináptica y la comunicación neuronal . Esta acción ayuda a contrarrestar la pérdida de la función cognitiva que se observa típicamente en enfermedades como la de Alzheimer. Además, DetajmiumBitartrato exhibe propiedades antioxidantes que reducen el estrés oxidativo en los tejidos neurales, otro factor que contribuye a la muerte neuronal . El fármaco también muestra la capacidad de inhibir la agregación de placas beta-amiloides, que a menudo se encuentran en los cerebros de los pacientes con Alzheimer y se sabe que interrumpen la función neuronal .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sodium Bitartrate

Sodium Bitartrate (C4H5NaO6, MW: 172.07 g/mol) is a sodium salt of tartaric acid, primarily used in industrial and laboratory settings . Unlike Detajmium Bitartrate, it lacks pharmacological activity. Key differences include:

- Solubility : Sodium Bitartrate has a water solubility of 17.1 g/L , whereas Detajmium Bitartrate’s solubility is unspecified but inferred to be lower due to its complex structure.

- Safety Profile: Sodium Bitartrate is non-hazardous under normal handling conditions, though it reacts with strong oxidants . Detajmium Bitartrate, as a therapeutic agent, carries risks such as proarrhythmia and stereoisomer-related metabolic variability .

Hydrocodone Bitartrate

Hydrocodone Bitartrate (C18H21NO3•C4H6O6•2½H2O, MW: 494.50 g/mol) is an opioid analgesic and antitussive . While both compounds utilize the bitartrate salt for improved solubility, their applications diverge:

- Therapeutic Class : Hydrocodone Bitartrate targets pain relief and cough suppression via µ-opioid receptor agonism , whereas Detajmium Bitartrate modulates cardiac sodium channels.

Structural and Functional Contrasts

- Complexity: Detajmium Bitartrate’s ajmalinium backbone and diethylamino side chain distinguish it from simpler salts like Sodium Bitartrate .

- Salt Utility : Bitartrate salts are favored in drug formulation for enhancing stability and dissolution, as seen in both Detajmium and Hydrocodone .

Data Tables

Table 1: Chemical and Physical Properties

Research Findings and Discussion

- Stereoisomer Complexity : Detajmium Bitartrate’s four stereoisomers may lead to variable efficacy and metabolism, necessitating rigorous quality control during synthesis .

- Bitartrate Salt Advantages : The bitartrate moiety improves solubility and oral absorption in both Detajmium and Hydrocodone, demonstrating its versatility across drug classes .

- Safety vs. Utility: Sodium Bitartrate’s safety profile suits non-pharmaceutical applications, whereas Detajmium and Hydrocodone require strict therapeutic monitoring due to their potent biological effects .

Actividad Biológica

Detajmium bitartrate, an antiarrhythmic agent, has garnered attention in clinical settings for its therapeutic efficacy in managing cardiac arrhythmias, particularly continuous ventricular extrasystole. This article delves into the biological activity of detajmium bitartrate, summarizing key research findings, case studies, and relevant data.

Overview of Detajmium Bitartrate

Detajmium bitartrate is a compound classified under antiarrhythmic drugs. It acts by stabilizing cardiac electrical activity, thus preventing irregular heartbeats. The compound's chemical properties and mechanisms of action are crucial for understanding its therapeutic potential.

The primary mechanism by which detajmium bitartrate exerts its effects involves the modulation of ion channels in cardiac myocytes. This modulation helps restore normal rhythm by influencing the excitability and conduction velocity of cardiac tissues.

Case Studies

-

Study on Continuous Ventricular Extrasystole :

- Participants : 9 patients with documented continuous ventricular extrasystole.

- Dosage : Patients received daily maintenance doses of 75-100 mg.

- Results : The treatment was reported as fully effective, demonstrating significant reduction in episodes of ventricular extrasystole over the study duration .

- Long-term Treatment Assessment :

Data Summary

The following table summarizes key findings from clinical studies involving detajmium bitartrate:

Research Findings

Recent research has highlighted several important aspects of detajmium bitartrate's biological activity:

- Pharmacokinetics : Studies indicate that detajmium bitartrate is well-absorbed when administered orally, leading to effective plasma concentrations that correlate with therapeutic outcomes.

- Safety Profile : The compound has been generally well-tolerated among patients, with minimal adverse effects reported during clinical trials.

- Comparative Efficacy : When compared to other antiarrhythmic agents, detajmium bitartrate has shown comparable effectiveness in managing ventricular arrhythmias, making it a viable option for clinicians .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.